
Cediranib
Overview
Description
It is being developed by AstraZeneca as a potential anti-cancer chemotherapeutic agent for oral administration . Cediranib is a small molecule with the chemical formula C25H27FN4O3 and a molar mass of 450.514 g/mol . It is designed to inhibit the growth of new blood vessels that tumors need to grow and spread.
Preparation Methods
The synthesis of Cediranib involves several key steps. One of the primary synthetic routes includes the condensation reaction between 6-methoxy-7-(3-pyrrolidine-1-yl-propoxy)-3,4-dihydroquinazoline-4-ketone and 4-fluoro-5-hydroxy-2-methylindole . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these reaction conditions to improve product quality and atom economy .
Chemical Reactions Analysis
Cediranib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted analogs of this compound .
Scientific Research Applications
2.1. Ovarian Cancer
Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.
- Study Overview : A phase II trial evaluated this compound's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.
- Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 15.3% | 5.1 months | 13.2 months |
2.2. Endometrial Cancer
In a separate phase II study focusing on recurrent endometrial cancer, this compound demonstrated promising results.
- Study Overview : The study enrolled patients to assess the activity and tolerability of this compound.
- Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 12.5% | 3.65 months | 12.5 months |
2.3. Pediatric Applications
This compound has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).
- Study Overview : A phase II trial aimed to evaluate the efficacy of this compound in children with metastatic ASPS.
- Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .
Combination Therapies
This compound's potential is further enhanced when combined with other therapeutic agents.
3.1. Combination with Olaparib
A notable study examined the combination of this compound with olaparib in non-germline BRCA-mutated ovarian cancer patients.
- Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .
Safety and Tolerability
Across various studies, this compound has been generally well tolerated, with manageable side effects:
Mechanism of Action
Cediranib exerts its effects by inhibiting the vascular endothelial growth factor receptor tyrosine kinases. By forming a blockade at these receptors, this compound limits the growth of new blood vessels, which are essential for supporting tumor growth . This inhibition starves tumor cells of nutrients, slowing or halting their growth and potentially improving the efficacy of other treatments . The molecular targets of this compound include vascular endothelial growth factor receptors 1, 2, and 3, which play key roles in angiogenesis .
Comparison with Similar Compounds
Cediranib is often compared with other vascular endothelial growth factor receptor inhibitors, such as:
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor A.
Sunitinib: A small molecule that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors.
Sorafenib: Another small molecule that targets multiple kinases, including vascular endothelial growth factor receptors.
This compound’s uniqueness lies in its high potency and selectivity for vascular endothelial growth factor receptors, making it a promising candidate for anti-cancer therapy . Its oral bioavailability and ability to inhibit all three vascular endothelial growth factor receptors distinguish it from other similar compounds .
Biological Activity
Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.
- IC50 Values :
- VEGFR-2: <1 nM
- VEGFR-1: 5 nM
- VEGFR-3: ≤3 nM
- c-Kit: 2 nM
These values indicate this compound's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .
Preclinical Studies
In preclinical models, this compound has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:
- Tumor Volume Reduction : this compound treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.
- Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.
- Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .
Phase II Studies
This compound has been evaluated in several Phase II clinical trials:
- Gastrointestinal Stromal Tumors (GIST) :
-
Recurrent Glioblastoma :
- A Phase III trial compared this compound monotherapy and its combination with lomustine against lomustine alone.
- Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .
Summary of Clinical Findings
Study Type | Cancer Type | Dose | Primary Endpoint | Results Summary |
---|---|---|---|---|
Phase II | GIST | 45 mg/day | Antitumor activity via PET | Evidence of antitumor activity; manageable toxicity |
Phase III | Recurrent Glioblastoma | Monotherapy: 30 mg; Combination: 20 mg + Lomustine | PFS | Did not meet primary endpoint; clinical activity noted on secondary endpoints |
Phase II | Advanced Biliary Tract Cancer | 20 mg/day | PFS | No significant improvement in PFS compared to placebo |
Adverse Effects
This compound is associated with several adverse effects, primarily related to its antiangiogenic activity:
- Hypertension
- Diarrhea
- Fatigue
- Platelet count decrease
In clinical trials, higher grades of toxicity were observed in patients receiving this compound compared to those on placebo .
Case Studies
Several case reports have documented the use of this compound in various malignancies:
-
Ovarian Cancer :
- Patients with recurrent ovarian cancer showed radiographic responses after treatment with this compound, supporting its use as a therapeutic option.
- Pediatric Solid Tumors :
Q & A
Basic Research Questions
Q. What is Cediranib’s mechanism of action in preclinical cancer models, and how is this validated experimentally?
this compound, a tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and c-Kit, inhibiting angiogenesis and tumor growth . Preclinical validation typically involves:
- In vitro assays : Measuring kinase inhibition via fluorescence resonance energy transfer (FRET) or ELISA-based phosphorylation assays.
- In vivo models : Using xenograft mice to assess tumor volume reduction and microvessel density (via CD31 immunohistochemistry) .
- Biomarker analysis : Quantifying circulating VEGF levels or imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to monitor vascular changes .
Q. What pharmacokinetic (PK) parameters are critical in this compound studies, and how are they measured?
Key PK parameters include:
- Half-life (t₁/₂) : Determined through serial plasma sampling after administration.
- Maximum concentration (Cmax) and area under the curve (AUC) : Measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Bioavailability : Assessed by comparing oral vs. intravenous dosing in animal models. These metrics inform dosing schedules and toxicity profiles in clinical trials .
Q. Which biomarkers are commonly used to evaluate this compound’s efficacy in clinical trials?
- Circulating VEGF and soluble VEGFR-2 : Correlate with anti-angiogenic activity.
- Tumor perfusion metrics : DCE-MRI or CT scans quantify changes in blood flow.
- Genetic markers : Mutations in KRAS or PIK3CA may predict resistance . Standardized protocols for biomarker collection (e.g., timing of blood draws, imaging intervals) are essential to minimize variability .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s anti-angiogenic effects while controlling for compensatory pathways?
- Combination therapies : Pair this compound with inhibitors of alternative angiogenic pathways (e.g., FGF or HIF-1α) to block redundancy .
- Longitudinal sampling : Collect tumor biopsies at multiple timepoints to track adaptive gene expression (e.g., RNA sequencing).
- Control groups : Include cohorts receiving monotherapy and placebo to isolate this compound-specific effects .
- Statistical powering : Use preclinical effect sizes (e.g., 30% tumor shrinkage) to calculate sample sizes via ANOVA or mixed-effects models .
Q. How can discrepancies between tumor response rates and survival outcomes in this compound trials be reconciled?
In the ABC-03 trial, this compound + chemotherapy improved tumor response (26 vs. 10 responders) but did not significantly extend median survival (14 vs. 12 months) . Potential explanations include:
- Heterogeneous tumor biology : Subpopulations with intrinsic resistance may dilute survival benefits.
- Off-target toxicity : Dose-limiting side effects (e.g., hypertension, diarrhea) may reduce treatment adherence.
- Trial design limitations : Progression-free survival (PFS) endpoints may not capture long-term efficacy. Researchers should stratify analyses by molecular subtypes and incorporate patient-reported outcomes .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in early-phase trials?
- Continuous endpoints : Use linear regression to model relationships between dose and biomarker changes (e.g., VEGF levels).
- Time-to-event data : Apply Cox proportional hazards models for PFS or overall survival.
- Bayesian adaptive designs : Optimize dose escalation by integrating toxicity and efficacy data in real time . Sensitivity analyses should account for missing data (e.g., multiple imputation) .
Q. How can this compound combination therapies be optimized to manage toxicity while enhancing efficacy?
- Sequential dosing : Administer this compound after chemotherapy to mitigate overlapping toxicities (e.g., myelosuppression).
- Pharmacodynamic monitoring : Adjust doses based on real-time biomarker feedback (e.g., blood pressure for hypertension).
- Synergy screens : High-throughput combinatorial drug testing (e.g., this compound + PARP inhibitors) identifies synergistic pairs with lower IC50 values .
Q. Key Data from this compound Trials
Parameter | This compound + Chemotherapy | Chemotherapy Alone | Source |
---|---|---|---|
Median Progression-Free Survival | 8.0 months | 7.0 months | |
Objective Response Rate | 42% (26/62) | 16% (10/62) | |
Grade ≥3 Hypertension Incidence | 18% | 2% |
Q. Methodological Recommendations
- Preclinical studies : Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor microenvironments .
- Clinical trials : Follow RECIST 1.1 criteria for tumor response evaluation and report confidence intervals for survival endpoints .
- Data interpretation : Apply causal inference frameworks (e.g., mediation analysis) to distinguish direct drug effects from confounding factors .
Properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
Record name | Cediranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cediranib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEDIRANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.